molecular formula C18H19N3O2 B2707033 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899753-64-1

1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2707033
CAS No.: 899753-64-1
M. Wt: 309.369
InChI Key: NBKZLETWEILEJC-UHFFFAOYSA-N
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Description

1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 3-methoxybenzylamine with 1-methyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of 1-(3-hydroxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea.

    Reduction: Formation of 3-methoxybenzylamine and 1-methyl-1H-indole-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The indole moiety is known to interact with various biological targets, including kinases and receptors, which could be relevant for this compound.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxybenzyl)-3-(1H-indol-3-yl)urea: Lacks the methyl group on the indole ring.

    1-(3-hydroxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea: Has a hydroxyl group instead of a methoxy group.

    1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-2-yl)urea: The indole nitrogen is at a different position.

Uniqueness

1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea is unique due to the specific substitution pattern on the indole and benzyl moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-21-12-16(15-8-3-4-9-17(15)21)20-18(22)19-11-13-6-5-7-14(10-13)23-2/h3-10,12H,11H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKZLETWEILEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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